Enduracidin

Beschreibung

Eigenschaften

CAS-Nummer |

11115-82-5 |

|---|---|

Molekularformel |

C107H138Cl2N26O31 |

Molekulargewicht |

2355.3 g/mol |

IUPAC-Name |

4-[[41-(4-aminobutyl)-9,23-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-26-[3-(carbamoylamino)propyl]-14-(3,5-dichloro-4-hydroxyphenyl)-29,38-bis(1-hydroxyethyl)-17-(hydroxymethyl)-3,20,32,35,43-pentakis(4-hydroxyphenyl)-6,47-dimethyl-2,5,8,11,13,16,19,22,25,28,31,34,37,40,42,45-hexadecaoxo-1-oxa-4,7,10,12,15,18,21,24,27,30,33,36,39,41,44-pentadecazacycloheptatetracont-46-yl]amino]-3-[[(2E,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C107H138Cl2N26O31/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164)/b11-9+,19-13+ |

InChI-Schlüssel |

QKXQEKZXVMLAMO-JDCCHMEXSA-N |

Isomerische SMILES |

CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O |

Kanonische SMILES |

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O |

Synonyme |

enradin; ENRAMYCIN; ENRAMAYCIN; ENDURACIDIN; EnramycinHCl; EnraMycin PreMix; ENRAMYCUN PREMIX; Enramycin premixes |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Enduracidin's Assault on Gram-Positive Bacteria: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin, a potent lipodepsipeptide antibiotic, exhibits remarkable efficacy against a wide spectrum of Gram-positive bacteria, including challenging multidrug-resistant strains. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bactericidal activity. The primary mode of action is the targeted inhibition of peptidoglycan biosynthesis, a vital process for the integrity of the bacterial cell wall. This compound achieves this by specifically binding to Lipid II, a crucial precursor molecule, thereby sequestering it and preventing its utilization by peptidoglycan glycosyltransferases. This guide details the biochemical pathways affected, presents quantitative data on this compound's activity, and provides comprehensive experimental protocols for key assays used to elucidate its mechanism.

Introduction

The rise of antibiotic resistance in Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), poses a significant threat to global health. This compound, produced by Streptomyces fungicidicus, has emerged as a promising antimicrobial agent due to its potent activity and unique mechanism of action. Structurally, this compound is a cyclic lipodepsipeptide containing non-proteinogenic amino acids. Its primary target is the bacterial cell wall, an essential structure not present in eukaryotes, making it a selective target for antimicrobial therapy. This guide will dissect the intricate details of how this compound disrupts the formation of this critical bacterial barrier.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to inhibit the synthesis of peptidoglycan, the primary structural component of the Gram-positive bacterial cell wall. This inhibition occurs through a specific interaction with a key precursor molecule in the peptidoglycan biosynthesis pathway.

The Target: Lipid II

The central player in the final stages of peptidoglycan synthesis is Lipid II, a membrane-anchored precursor molecule. Lipid II consists of a disaccharide-pentapeptide unit linked to a C55-isoprenyl lipid carrier via a pyrophosphate bridge. It is synthesized on the cytoplasmic side of the bacterial membrane and then flipped to the outer leaflet, where it serves as the substrate for enzymes that polymerize the glycan chains and cross-link the peptide side chains.

This compound's primary molecular target is Lipid II. By binding to Lipid II, this compound effectively sequesters this essential building block, preventing its incorporation into the growing peptidoglycan chain. This mechanism is analogous to that of other well-known antibiotics like vancomycin and ramoplanin; however, this compound recognizes a distinct region of the Lipid II molecule, which explains the lack of cross-resistance.

Disruption of Transglycosylation

The polymerization of the peptidoglycan glycan chain is catalyzed by a class of enzymes known as peptidoglycan glycosyltransferases (PGTs), also referred to as transglycosylases. These enzymes utilize Lipid II as a substrate, adding its disaccharide-pentapeptide unit to the nascent peptidoglycan polymer.

This compound's binding to Lipid II sterically hinders the accessibility of the substrate to the active site of PGTs, thereby potently inhibiting the transglycosylation step. While this compound can also inhibit the preceding MurG step (the synthesis of Lipid II from Lipid I), it exhibits a preferential and more potent inhibition of the transglycosylation step. This preference is attributed to a significantly higher binding affinity for Lipid II compared to Lipid I.

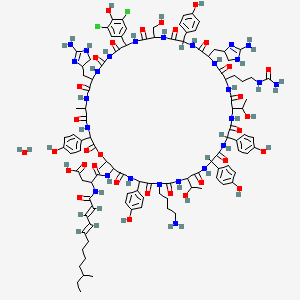

The following diagram illustrates the peptidoglycan biosynthesis pathway and the point of inhibition by this compound.

Quantitative Analysis of this compound's Activity

The efficacy of this compound against Gram-positive bacteria has been quantified through various in vitro assays. The following tables summarize the available data on its minimum inhibitory concentrations (MICs) and inhibitory constants.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound demonstrates potent activity against a range of clinically relevant Gram-positive bacteria.

| Bacterial Species | Strain(s) | MIC (µg/mL) Range | Reference(s) |

| Staphylococcus aureus | Various clinical | 0.05 - 1.0 | |

| Methicillin-resistant S. aureus (MRSA) | Various clinical | 0.1 - 1.6 | |

| Vancomycin-resistant Enterococci (VRE) | E. faecium | 0.2 - 3.13 | |

| Streptococcus pneumoniae | Various | 0.05 - 0.4 | |

| Clostridium difficile | Various | 0.1 - 0.8 | |

| Bacillus subtilis | ATCC 6633 | 0.2 - 0.8 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.

Inhibition of Peptidoglycan Biosynthesis Enzymes

The inhibitory activity of this compound on the key enzymes of the late stages of peptidoglycan synthesis has been characterized, highlighting its preference for the transglycosylation step.

| Enzyme/Target | Inhibition Parameter | Value | Reference(s) |

| Peptidoglycan Glycosyltransferase (PGT) | IC₅₀ | ~1-5 µM | |

| MurG | IC₅₀ | >50 µM | |

| Lipid II Binding | Kd | ~1-10 µM | |

| Lipid I Binding | Kd | >100 µM |

Table 2: Inhibitory constants of this compound for key components of the peptidoglycan biosynthesis pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, E. faecalis)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Serial Dilution of this compound:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. Do not inoculate the sterility control wells.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

-

Enduracidin: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces fungicidicus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the lipopeptide antibiotic Enduracidin, from its initial discovery to its isolation and characterization. This document details the biological origin, biosynthetic pathway, and mode of action of this compound, with a focus on the scientific methodologies involved. Experimental protocols for fermentation, isolation, and purification are provided, alongside quantitative data on its physicochemical properties and antimicrobial efficacy.

Discovery and Biological Source

This compound is a potent antibiotic complex, comprising primarily this compound A and B, which are structurally related depsipeptides. These compounds were first isolated from the soil bacterium Streptomyces fungicidicus B 5477, discovered in a soil sample from Nishinomiya, Japan[1][2]. Enduracidins are distinguished by the presence of several non-proteinogenic amino acids, including the unique cyclic guanidinium amino acid, enduracididine[1][2].

Biosynthesis of this compound

The production of this compound in Streptomyces fungicidicus is orchestrated by a large 84 kb biosynthetic gene cluster containing 25 open reading frames (ORFs)[3][4]. The core peptide backbone is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system, encoded by the endA-D genes[3][5]. This enzymatic assembly line incorporates both proteinogenic and non-proteinogenic amino acids, including citrulline and the characteristic enduracididine[3]. The biosynthesis of L-enduracididine itself is a multi-step enzymatic process starting from L-arginine[1]. The final structure is a 17-amino acid lipodepsipeptide, which features a lipid tail attached to the N-terminus, contributing to its biological activity[3][6].

Mechanism of Action

This compound exerts its potent bactericidal activity by inhibiting the biosynthesis of the bacterial cell wall[1]. Specifically, it targets the transglycosylation step of peptidoglycan synthesis by binding to the lipid intermediate, Lipid II[7]. This action is similar to that of the well-known antibiotic vancomycin, although they target different regions of the substrate, which allows this compound to be effective against vancomycin-resistant pathogens[1]. This targeted inhibition of a crucial cellular process makes the development of bacterial resistance to this compound less likely.

Experimental Protocols

Fermentation of Streptomyces fungicidicus for this compound Production

This protocol outlines the general steps for the submerged fermentation of S. fungicidicus to produce this compound. Optimization of media components and culture conditions may be required for specific strains and fermentation scales.

4.1.1 Inoculum Preparation (Seed Culture)

-

Strain Activation: Aseptically transfer spores or mycelial fragments of Streptomyces fungicidicus from a stock culture to a suitable agar medium (e.g., ISP Medium 2) and incubate at 28-30°C for 7-14 days until sporulation is observed.

-

Seed Medium Inoculation: Inoculate 75 mL of a seed medium (e.g., Bouillon broth: 1% meat extract, 1% peptone, 0.5% NaCl, 0.2% K₂HPO₄, pH 7.0) with a loopful of spores or a small agar plug of mycelial growth[7].

-

Incubation: Incubate the seed culture at 30°C for 3 days with shaking at an appropriate agitation speed (e.g., 200-250 rpm)[7].

4.1.2 Production Fermentation

-

Production Medium: Prepare the production fermentation medium. A variety of media have been described, often containing complex carbon and nitrogen sources. An example of a production medium composition includes corn flour (13.0-15.0% w/v), corn gluten meal (3.0-6.0% w/v), cottonseed flour (0.1-0.3% w/v), corn steep liquor (0.1-0.6% v/v), and sodium chloride (0.3% v/v)[8].

-

Inoculation: Aseptically transfer the seed culture to the production medium. A typical inoculation volume is 10 mL of seed culture into 300 mL of production medium[7].

-

Fermentation Conditions:

-

Temperature: Maintain the temperature at 30°C[7].

-

pH: Monitor and control the pH of the culture, typically in the range of 6.0-9.0.

-

Aeration and Agitation: Ensure adequate aeration and agitation to maintain dissolved oxygen levels and nutrient distribution.

-

Duration: The fermentation is typically carried out for 10 to 21 days[7][9].

-

-

Monitoring: Monitor the fermentation process by measuring parameters such as biomass (dry cell weight), pH, substrate consumption, and this compound titer.

Isolation and Purification of this compound

This compound is primarily located within the mycelia of S. fungicidicus[10]. The following protocol describes a general procedure for its extraction and purification.

4.2.1 Mycelial Harvest and Extraction

-

Harvesting: At the end of the fermentation, harvest the mycelia by centrifugation (e.g., 4000 rpm for 20 minutes)[8].

-

Washing: Wash the harvested mycelia with deionized water to remove residual medium components[8].

-

Extraction: Resuspend the washed mycelia in an extraction solvent. Several solvent systems have been reported:

-

Clarification: Separate the mycelial debris from the extract by centrifugation. The resulting supernatant contains the crude this compound.

4.2.2 Purification

-

Resin Adsorption Chromatography:

-

Activated Carbon Treatment:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Further purify the this compound-containing fractions by RP-HPLC.

-

The specific column, mobile phase, and gradient will depend on the scale and desired purity. A C18 column is commonly used.

-

Monitor the elution profile at a suitable wavelength, such as 230 nm[7].

-

Collect the fractions corresponding to the this compound peaks (A and B).

-

-

Final Steps:

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

The final product can be obtained as a salt (e.g., hydrochloride) after lyophilization.

-

Quantitative Data

Fermentation Titers

The yield of this compound from S. fungicidicus fermentation can vary significantly depending on the strain and culture conditions. Wild-type strains typically produce low concentrations, while mutated and genetically engineered strains can achieve much higher titers.

| Strain Type | Reported this compound Yield (mg/L) | Reference |

| Wild-Type S. fungicidicus | Baseline (low) | [9] |

| Mutated Strain (M30) | up to 918.5 | [9] |

| Genetically Modified Strain | 3 to 5-fold increase | [12] |

Physicochemical Properties of this compound

| Property | Value | Reference |

| This compound A | ||

| Molecular Formula | C₁₀₇H₁₃₈Cl₂N₂₆O₃₁ | [2] |

| Molecular Weight | 2355.2 g/mol | [2] |

| This compound B | ||

| Molecular Formula | C₁₀₈H₁₄₀Cl₂N₂₆O₃₁ | [2] |

| Molecular Weight | 2369.2 g/mol | [2] |

| General Properties | ||

| Appearance | White to yellowish-white powder | |

| Solubility | Poor aqueous solubility | [7] |

Antimicrobial Activity of this compound

This compound exhibits potent activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains. It has little to no activity against Gram-negative bacteria (with the exception of Neisseria gonorrhoeae), fungi, and yeast[1][2]. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (Generic) | < 0.25 | [13] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | (Generic) | < 0.25 | [13] |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | (Generic) | Active | [13] |

| Clostridium difficile | ATCC 17858 | 0.5 - 2 | [14] |

| Mycobacterium smegmatis | (Generic) | 15.6 | [2] |

Visualizations

Experimental Workflow for this compound Production

Caption: Workflow for this compound production and purification.

Simplified Biosynthetic Pathway of this compound

Caption: Simplified overview of this compound biosynthesis.

References

- 1. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. The this compound biosynthetic gene cluster from Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US8188245B2 - this compound biosynthetic gene cluster from streptomyces fungicidicus - Google Patents [patents.google.com]

- 6. Engineered biosynthesis of this compound lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineered biosynthesis of this compound lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2018106545A1 - Compositions and methods for enhanced production of this compound in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]

- 9. Heavy‐ion mutagenesis significantly enhances this compound production by Streptomyces fungicidicus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of multiple genomic-editing technologies in Streptomyces fungicidicus for improved this compound yield - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overcoming Methicillin-Resistance Staphylococcus aureus (MRSA) Using Antimicrobial Peptides-Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery, gene modification, and optimization of fermentation of an this compound-producing strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anthracimycin Activity Against Contemporary Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Elucidation of the Chemical Structure and Stereochemistry of Enduracidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin, a potent lipoglycodepsipeptide antibiotic, has long been a subject of significant scientific interest due to its unique structural features and its mechanism of action targeting bacterial cell wall synthesis. This technical guide provides an in-depth exploration of the chemical architecture of this compound and the pivotal experimental methodologies employed in the elucidation of its complex stereochemistry. We will delve into the key analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, chemical degradation, and advanced chromatographic methods, that have been instrumental in defining the molecule's intricate three-dimensional structure. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, offering a detailed overview of the scientific journey to unravel the complete structural identity of this compound.

Chemical Structure of this compound

This compound is a cyclic lipoglycodepsipeptide antibiotic produced by the bacterium Streptomyces fungicidus. It is primarily active against Gram-positive bacteria. The core structure of this compound is a 17-amino acid peptide macrocycle, which includes several non-proteinogenic and D-amino acids. A key and unusual component of this macrocycle is the rare amino acid enduracididine. The peptide core is attached to a fatty acid side chain, classifying it as a lipopeptide.

This compound is typically isolated as a mixture of two major congeners, this compound A and this compound B. These variants differ in the fatty acid moiety attached to the N-terminus of the peptide.

The Peptide Core

The 17-amino acid sequence of the this compound core has been determined through a combination of chemical degradation and spectroscopic methods. The sequence contains a variety of standard and non-standard amino acids, with several existing in the D-configuration, which is a common feature of non-ribosomally synthesized peptides that often imparts resistance to proteolytic degradation.

The Enduracididine Moiety

A defining feature of this compound is the presence of the non-proteinogenic amino acid L-allo-enduracididine. This unique cyclic guanidinyl amino acid is crucial for the biological activity of the antibiotic. Its structure and stereochemistry were a significant focus of the elucidation efforts.

The Lipid Tail

The lipophilic fatty acid side chain is essential for the antibiotic's mechanism of action, enabling it to anchor to the bacterial cell membrane. The difference between this compound A and B lies in the structure of this lipid tail.

Elucidation of Stereochemistry

The determination of the absolute configuration of each stereocenter within the complex this compound molecule was a challenging endeavor that required a multi-pronged approach. The primary techniques employed were chemical degradation followed by chiral chromatography, and advanced spectroscopic methods, particularly high-field NMR spectroscopy.

Experimental Protocols

Objective: To break down the peptide backbone into its constituent amino acids for individual analysis.

Protocol:

-

A sample of purified this compound is subjected to strong acid hydrolysis, typically using 6N HCl at an elevated temperature (e.g., 110°C) for 24 hours in a sealed, evacuated tube. This process cleaves the amide and ester bonds, liberating the individual amino acids.

-

The resulting hydrolysate, a mixture of amino acids, is then neutralized and desalted.

-

The amino acid mixture is analyzed by methods such as ion-exchange chromatography or reversed-phase HPLC to identify and quantify the constituent amino acids.

Objective: To determine the D- or L-configuration of the individual amino acids obtained from hydrolysis.

Protocol:

-

The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) or its enantiomer (D-FDAA). This reaction forms diastereomeric derivatives of the amino acids.

-

The resulting diastereomers are then separated and analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

The retention times of the derivatized amino acids from the this compound hydrolysate are compared to those of authentic D- and L-amino acid standards that have been derivatized in the same manner. The elution order of the L-FDAA derivatives of D- and L-amino acids is predictable, allowing for the unambiguous assignment of the absolute configuration of each amino acid in the original peptide.

Objective: To determine the three-dimensional solution structure of the intact this compound molecule and the relative stereochemistry of its components.

Protocol:

-

A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).

-

A suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. Key 2D NMR experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a particular amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is essential for sequencing the amino acids and connecting different parts of the molecule.

-

-

The NMR data, particularly the NOE-derived distance restraints, are used as input for molecular modeling and dynamics simulations to calculate a family of low-energy 3D structures of this compound in solution.

Quantitative Data Summary

The biological activity of this compound is a critical aspect of its profile. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key Gram-positive pathogens.

| Bacterial Strain | MIC (µg/mL) |

| Clostridium perfringens | 0.05 – 1.6[1] |

| Staphylococcus aureus | 0.013 – 0.413[1] |

Visualizing the Elucidation Workflow

The logical flow of experiments to determine the complete structure of this compound can be visualized as follows:

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The comprehensive structural and stereochemical elucidation of this compound has been a landmark achievement in natural product chemistry. It required the synergistic application of classical chemical degradation techniques and modern, sophisticated spectroscopic and computational methods. The detailed knowledge of its three-dimensional architecture has been fundamental to understanding its mechanism of action, which involves binding to Lipid II and inhibiting the transglycosylation step of peptidoglycan biosynthesis.[2][3][4] This in-depth structural understanding continues to inform efforts in the development of new antibiotics and in the biosynthetic engineering of novel this compound analogues with improved therapeutic properties.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Structure elucidation and 3D solution conformation of the antibiotic this compound determined by NMR spectroscopy and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]

- 4. Structure elucidation and 3D solution conformation of the antibiotic this compound determined by NMR spectroscopy and molecular dynamics. [iris.unipv.it]

The Core of Enduracidin: A Technical Guide to the Biosynthesis of Enduracididine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin, a potent lipodepsipeptide antibiotic produced by Streptomyces fungicidicus, exhibits significant activity against a range of Gram-positive bacteria. A key structural component contributing to its bioactivity is the non-proteinogenic amino acid, L-enduracididine. This unique cyclic guanidinyl amino acid is synthesized from the primary metabolite L-arginine through a dedicated enzymatic cascade. Understanding the biosynthesis of enduracididine is paramount for endeavors in combinatorial biosynthesis and the generation of novel this compound analogs with improved therapeutic properties.

This technical guide provides an in-depth overview of the core biosynthetic pathway of enduracididine in the context of this compound production. It details the enzymatic players, their proposed catalytic mechanisms, and available quantitative data. Furthermore, it furnishes generalized experimental protocols for the characterization of the key enzymes involved, based on studies of homologous enzymes from the closely related mannopeptimycin biosynthetic pathway.

The Enduracididine Biosynthetic Pathway

The biosynthesis of L-enduracididine from L-arginine is catalyzed by a trio of enzymes encoded within the this compound biosynthetic gene cluster: EndP, EndR, and EndQ. These enzymes are homologous to MppP, MppR, and MppQ, respectively, which are involved in the biosynthesis of the same precursor in the mannopeptimycin pathway.[1][2] Genetic disruption of the corresponding genes in Streptomyces fungicidicus has been shown to abolish this compound production, confirming their essential role in the pathway. While detailed biochemical studies have been primarily conducted on the Mpp enzymes, the high degree of homology allows for a reliable model of the End enzyme functions.

The proposed biosynthetic pathway proceeds in three key steps:

-

Hydroxylation and Deamination: The pathway is initiated by EndP, a pyridoxal 5'-phosphate (PLP) dependent enzyme. It catalyzes the conversion of L-arginine to 2-oxo-4-hydroxy-5-guanidinovaleric acid.[1][2] This reaction involves both the deamination of the alpha-amino group and the hydroxylation of the gamma-carbon of L-arginine.

-

Cyclization: The second step is carried out by EndR, which catalyzes the dehydration and subsequent cyclization of 2-oxo-4-hydroxy-5-guanidinovaleric acid to form a cyclic guanidine intermediate.

-

Transamination: The final step is the transamination of the cyclic intermediate by EndQ, another PLP-dependent enzyme, to yield L-enduracididine. This reaction transfers an amino group from an amino donor to the keto group of the cyclic precursor.

Quantitative Data on Homologous Enzymes

While specific kinetic data for the End enzymes from S. fungicidicus are not available in the literature, studies on the homologous Mpp enzymes from Streptomyces wadayamensis and Streptomyces hygroscopicus provide valuable insights. The following tables summarize the reported kinetic parameters for MppP and MppQ.

Table 1: Kinetic Parameters for MppP (EndP Homolog)

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| L-Arginine | 130 ± 20 | 0.25 ± 0.01 | 1.9 x 103 | [Biochemistry, 2015, 54 (47), 7029–7040] |

Table 2: Apparent Kinetic Parameters for MppQ (EndQ Homolog)

| Substrate | Apparent Km (mM) | Apparent Vmax (µM/min) | Reference |

| 2-keto-enduracididine | 0.4 ± 0.1 | 1.8 ± 0.1 | [Biochemistry, 2023, 62 (21), 3105-3115] |

| L-Alanine | 2.6 ± 0.5 | 1.8 ± 0.1 | [Biochemistry, 2023, 62 (21), 3105-3115] |

Experimental Protocols

The following sections provide generalized experimental protocols for the expression, purification, and characterization of the enduracididine biosynthetic enzymes. These protocols are based on methodologies successfully employed for the homologous Mpp enzymes.

General Experimental Workflow

Protocol 1: Heterologous Expression and Purification of EndP, EndR, and EndQ

-

Gene Cloning: The endP, endR, and endQ genes are amplified from S. fungicidicus genomic DNA using PCR with primers containing appropriate restriction sites. The PCR products are then ligated into a suitable E. coli expression vector, such as pET-28a, which typically appends a polyhistidine tag for purification.

-

Transformation and Expression: The resulting plasmids are transformed into a competent E. coli expression strain like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 16-20°C) to enhance protein solubility.

-

Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Cells are lysed by sonication on ice. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purity of the eluted protein is assessed by SDS-PAGE.

Protocol 2: In Vitro Assay for EndP (PLP-dependent hydroxylase) Activity

This protocol is adapted from the characterization of MppP.

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains 50 mM buffer (e.g., HEPES, pH 7.5), 1 mM L-arginine, 100 µM PLP, and a suitable amount of purified EndP enzyme (e.g., 1-10 µM).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Reaction Quenching and Analysis: The reaction is quenched by the addition of an equal volume of an organic solvent (e.g., methanol or acetonitrile) or an acid (e.g., trichloroacetic acid). The precipitated protein is removed by centrifugation.

-

Product Detection: The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of 2-oxo-4-hydroxy-5-guanidinovaleric acid. The product can be identified by its mass-to-charge ratio and comparison with a chemically synthesized standard if available.

Protocol 3: In Vitro Assay for EndR (Cyclase) Activity

-

Substrate Generation: The substrate for EndR, 2-oxo-4-hydroxy-5-guanidinovaleric acid, can be generated in situ by a coupled reaction with EndP or chemically synthesized.

-

Reaction Mixture: The reaction mixture contains the substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and the purified EndR enzyme.

-

Incubation and Analysis: The reaction is incubated and quenched as described for the EndP assay. The formation of the cyclic guanidine product is monitored by HPLC or LC-MS.

Protocol 4: In Vitro Assay for EndQ (Transaminase) Activity

This protocol is based on assays for homologous aminotransferases.

-

Reaction Mixture: A typical reaction mixture contains 50 mM buffer (e.g., potassium phosphate, pH 7.5), the cyclic guanidine keto-acid substrate, an amino donor (e.g., L-alanine, L-glutamate), 100 µM PLP, and the purified EndQ enzyme.

-

Monitoring the Reaction: The transaminase activity can be monitored continuously by coupling the reaction to a dehydrogenase. For example, if L-alanine is the amino donor, the co-product pyruvate can be reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

-

Endpoint Assay: Alternatively, an endpoint assay can be performed. After incubation, the reaction is quenched, and the formation of L-enduracididine is quantified by HPLC or LC-MS.

Conclusion

The biosynthesis of enduracididine is a critical component of the overall production of the antibiotic this compound. While the enzymes EndP, EndR, and EndQ from Streptomyces fungicidicus have been identified through genetic studies, their detailed biochemical characterization is still an area for future research. The extensive studies on the homologous Mpp enzymes from the mannopeptimycin pathway provide a strong foundation for understanding their function and for designing experiments to further elucidate the intricacies of enduracididine biosynthesis. This knowledge is not only of fundamental scientific interest but also holds significant potential for the bioengineering of novel and more effective antibiotic compounds.

References

Enduracidin Gene Cluster and its Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Enduracidin Gene Cluster

This compound is a potent lipopeptide antibiotic effective against a range of Gram-positive bacteria. Its biosynthesis is orchestrated by a large 84 kb gene cluster found in Streptomyces fungicidicus. This cluster is comprised of 25 Open Reading Frames (ORFs) that encode the enzymatic machinery necessary for the antibiotic's complex structure, including non-ribosomal peptide synthetases (NRPS), enzymes for the synthesis of non-proteinogenic amino acids, and regulatory proteins.[1][2][3] The core of the this compound molecule is a 17-amino acid peptide assembled by a multi-modular NRPS system encoded by the endA, endB, endC, and endD genes.[1][3][4][5] Understanding the function and regulation of this gene cluster is paramount for the rational design of novel this compound analogs and for the development of high-titer production strains.

The this compound Biosynthetic Gene Cluster: ORF Annotation

The 25 ORFs within the this compound gene cluster have been annotated with putative functions based on homology to known proteins. These functions range from the core peptide synthesis to tailoring reactions and regulation.

| ORF Name | Putative Function |

| orf22 | SARP family transcriptional activator |

| orf23 | Acyl-CoA synthetase |

| orf24 | Acyl carrier protein |

| orf25 | Beta-ketoacyl synthase |

| orf26 | Enoyl-CoA hydratase/isomerase |

| orf27 | 3-hydroxyacyl-CoA dehydrogenase |

| orf28 | Acyl-CoA dehydrogenase |

| orf29 | Thioesterase |

| orf30 | ABC transporter ATP-binding protein |

| orf31 | ABC transporter permease |

| orf32 | 4-hydroxyphenylglycine biosynthesis |

| orf33 | 4-hydroxyphenylglycine biosynthesis |

| orf34 | 4-hydroxyphenylglycine biosynthesis |

| orf35 | Enduracididine biosynthesis |

| endA | Non-ribosomal peptide synthetase |

| endB | Non-ribosomal peptide synthetase |

| endC | Non-ribosomal peptide synthetase |

| orf39 | Thioesterase |

| endD | Non-ribosomal peptide synthetase |

| orf41 | Two-component system, response regulator (repressor) |

| orf42 | Two-component system, histidine kinase (activator) |

| orf43 | MbtH-like protein |

| orf44 | Oxidoreductase |

| orf45 | Cytochrome P450 |

| orf46 | Transporter |

Regulation of the this compound Gene Cluster

The production of this compound is tightly regulated at the transcriptional level by a network of both positive and negative control elements encoded within the gene cluster. Key players in this regulatory cascade include a Streptomyces antibiotic regulatory protein (SARP) family activator and a two-component signal transduction system.

The SARP-family Positive Regulator: Orf22

orf22 encodes a protein belonging to the well-characterized SARP family of transcriptional activators, which are known to be crucial for the onset of secondary metabolite production in Streptomyces. Overexpression of orf22 has been shown to significantly increase the production of this compound, indicating its role as a positive regulator. It is hypothesized that Orf22 binds to specific promoter regions within the this compound gene cluster, thereby recruiting RNA polymerase and activating the transcription of the biosynthetic genes.

The Two-Component System: Orf41 and Orf42

A classic two-component system, composed of a sensor histidine kinase (Orf42) and a response regulator (Orf41), plays a critical role in fine-tuning this compound biosynthesis.

-

Orf42 (Activator): As a sensor kinase, Orf42 is presumed to respond to specific intracellular or environmental signals. Upon activation, it autophosphorylates and subsequently transfers the phosphate group to its cognate response regulator, Orf41. Overexpression of orf42 leads to a significant increase in this compound production, suggesting its primary role is to activate the biosynthetic pathway.

-

Orf41 (Repressor): Orf41 acts as a transcriptional repressor. In its unphosphorylated state, it likely binds to operator regions of biosynthetic genes, blocking their transcription. Phosphorylation by Orf42 is thought to cause a conformational change in Orf41, leading to its dissociation from the DNA and thus de-repression of the biosynthetic genes. This is supported by the observation that inactivation of orf41 also leads to increased this compound production.

The interplay between Orf22, Orf41, and Orf42 creates a sophisticated regulatory switch that allows S. fungicidicus to control the energetically expensive process of this compound production in response to specific developmental and environmental cues.

References

- 1. The this compound biosynthetic gene cluster from Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US8188245B2 - this compound biosynthetic gene cluster from streptomyces fungicidicus - Google Patents [patents.google.com]

- 5. WO2008054945A2 - this compound biosynthetic gene cluster from streptomyces fungicidicus - Google Patents [patents.google.com]

Enduracidin's Target: A Deep Dive into Lipid II and Peptidoglycan Synthesis Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin, a lipodepsipeptide antibiotic, exhibits potent bactericidal activity primarily against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy stems from a highly specific mechanism of action: the inhibition of peptidoglycan (PG) biosynthesis. This is achieved through the binding of this compound to Lipid II, an essential precursor molecule for the bacterial cell wall. This technical guide provides a comprehensive overview of this compound's interaction with Lipid II and the subsequent disruption of cell wall synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, produced by Streptomyces fungicidicus, represents a promising candidate due to its distinct target within the bacterial cell wall synthesis pathway. Unlike many antibiotics that target enzymes directly, this compound sequesters the substrate, Lipid II, thereby preventing its utilization by peptidoglycan glycosyltransferases (PGTs). This guide delves into the molecular intricacies of this interaction and its consequences for bacterial viability.

Mechanism of Action: Targeting Lipid II

The primary molecular target of this compound is Lipid II, a pivotal glycolipid precursor in the biosynthesis of peptidoglycan. By binding to Lipid II, this compound effectively halts the transglycosylation step, a critical phase in the polymerization of the peptidoglycan chain.[1][2]

The Peptidoglycan Biosynthesis Pathway and this compound's Point of Intervention

The synthesis of the bacterial cell wall is a multi-step process that can be broadly divided into cytoplasmic, membrane-associated, and extracellular stages. This compound intervenes at the membrane-associated stage.

-

Cytoplasmic Stage: Synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.

-

Membrane-Associated Stage:

-

The UDP-MurNAc-pentapeptide is transferred to a bactoprenol phosphate carrier molecule, forming Lipid I.

-

N-acetylglucosamine (GlcNAc) is added to Lipid I to form Lipid II.

-

This compound's Action: this compound binds to the fully formed Lipid II molecule on the outer leaflet of the cytoplasmic membrane.

-

-

Extracellular Stage:

-

The disaccharide-pentapeptide monomer from Lipid II is polymerized into growing glycan chains by peptidoglycan glycosyltransferases (PGTs).

-

Adjacent peptide side chains are cross-linked by transpeptidases (TPs), also known as penicillin-binding proteins (PBPs).

-

The binding of this compound to Lipid II sterically hinders the PGTs from accessing their substrate, thus preventing the elongation of the peptidoglycan chains. This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis.

Caption: this compound inhibits peptidoglycan synthesis by binding to Lipid II.

Comparative Affinity for Lipid Intermediates

Research comparing the inhibitory actions of this compound and the structurally related antibiotic ramoplanin has shown that both compounds exhibit a preferential affinity for Lipid II over Lipid I.[2][3] This higher affinity for the transglycosylase substrate (Lipid II) compared to the MurG substrate (Lipid I) is the basis for the potent inhibition of the transglycosylation step in peptidoglycan biosynthesis.[3]

Quantitative Data

The following tables summarize the available quantitative data regarding the antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (including MRSA strains) | 0.09 - 0.56 | [4] |

| Staphylococcus aureus TISTR 517 | 2.00 - 32.00 | [5] |

| MRSA isolates | 2.00 - 32.00 | [5] |

| Staphylococcus aureus (general) | < 0.25 | [6] |

| Methicillin-sensitive S. aureus (MSSA) | < 0.25 | [6] |

| Vancomycin-resistant S. aureus (VRSA) | < 0.25 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound stock solution (e.g., in DMSO or water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 5 x 10^5 CFU/mL)

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

-

Plate reader (optional, for OD625nm measurements)

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density at 625 nm.

Caption: Workflow for MIC determination.

In Vitro Peptidoglycan Synthesis Inhibition Assay

This protocol is a generalized method to assess the impact of this compound on peptidoglycan synthesis using radiolabeled precursors.

Objective: To measure the inhibition of peptidoglycan synthesis by this compound in a cell-free system.

Materials:

-

Bacterial membrane preparation (e.g., from S. aureus)

-

UDP-MurNAc-pentapeptide

-

UDP-N-acetyl-[14C]glucosamine ([14C]UDP-GlcNAc)

-

This compound at various concentrations

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing the bacterial membrane preparation, UDP-MurNAc-pentapeptide, and different concentrations of this compound in the reaction buffer.

-

Initiate the reaction by adding [14C]UDP-GlcNAc.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the synthesized peptidoglycan.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated radiolabel.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of inhibition of peptidoglycan synthesis at each this compound concentration compared to a no-drug control.

Caption: Workflow for in vitro peptidoglycan synthesis inhibition assay.

Isolation of this compound from S. fungicidicus Fermentation Media

This protocol provides a general procedure for the extraction and purification of this compound.[1]

Objective: To isolate this compound from a liquid culture of S. fungicidicus.

Materials:

-

S. fungicidicus culture broth

-

Acidic methanol (pH 2.0)

-

Ethyl acetate

-

Butanol

-

Centrifuge

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Centrifuge the fermentation broth to pellet the mycelia.

-

Resuspend the mycelial pellet in 70% acidic methanol and stir for several hours.

-

Centrifuge the methanol extract and collect the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate to remove lipids and other nonpolar compounds.

-

Adjust the pH of the aqueous phase to 8.2.

-

Extract the this compound from the aqueous phase using butanol.

-

Concentrate the butanol extract under reduced pressure.

-

Further purify the crude this compound extract by reverse-phase HPLC on a C18 column.

-

Monitor the fractions for the presence of this compound using mass spectrometry.

Conclusion

This compound's mechanism of action, centered on the sequestration of Lipid II, represents a highly effective strategy for combating Gram-positive bacteria. By targeting a crucial precursor molecule rather than a specific enzyme, this compound circumvents some common resistance mechanisms. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to further characterize and potentially optimize this potent antibiotic. Future research focused on elucidating the precise binding kinetics and structural details of the this compound-Lipid II complex will be invaluable for the rational design of next-generation antibiotics targeting the bacterial cell wall.

References

- 1. Engineered biosynthesis of this compound lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The mechanism of action of ramoplanin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthracimycin Activity Against Contemporary Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Structural Symbiosis: A Technical Deep Dive into the Relationship Between Enduracidin and Ramoplanin

For Immediate Release

[City, State] – November 21, 2025 – In the ongoing battle against antimicrobial resistance, a comprehensive understanding of existing antibiotic structures and their mechanisms is paramount for the development of new therapeutic agents. This whitepaper provides a detailed technical analysis of the structural and functional relationship between two potent lipodepsipeptide antibiotics: Enduracidin and Ramoplanin. Both compounds are notable for their activity against a range of Gram-positive bacteria, including multi-drug resistant strains. This document, intended for researchers, scientists, and drug development professionals, delves into their structural intricacies, biosynthetic pathways, and shared mechanism of action, supported by quantitative data and detailed experimental methodologies.

Core Structural Features: A Tale of Two Lipodepsipeptides

This compound and Ramoplanin are cyclic lipodepsipeptide antibiotics, sharing a remarkable degree of structural similarity.[1][2] Both molecules are composed of a 17-amino-acid peptide core, which is cyclized via a depsipeptide bond and features an N-terminal fatty acid tail.[2] The peptide backbone in both antibiotics is rich in non-proteinogenic amino acids, contributing to their complex architecture and biological activity.

The primary structural distinction between this compound and Ramoplanin lies in the glycosylation of the latter. Ramoplanin possesses a di-mannose moiety attached to the 4-hydroxyphenylglycine (Hpg) residue at position 11, a feature that is absent in this compound.[2] This glycosylation significantly enhances the aqueous solubility of Ramoplanin compared to this compound.[2] While the mannosyl groups are not essential for the antibacterial activity of Ramoplanin, they do contribute to the hydrolytic stability of the peptide core.[2]

Another point of divergence is the specific amino acid composition at certain positions. For instance, this compound contains the rare amino acid enduracididine, which is not present in Ramoplanin.[3] The fatty acid tails of these antibiotics also exhibit variability, with different lengths and degrees of saturation observed in natural isolates. This compound is typically found as a mixture of this compound A and B, which differ in the length of their lipid chains. Similarly, Ramoplanin is a complex of related compounds (A1, A2, A3) that vary in their acyl chains.[4]

Comparative Efficacy: A Quantitative Overview

Both this compound and Ramoplanin exhibit potent activity against a spectrum of Gram-positive pathogens. The following table summarizes their Minimum Inhibitory Concentrations (MICs) against key bacterial strains.

| Antibiotic | Organism | MIC (µg/mL) | Reference |

| Ramoplanin | Clostridium difficile | 0.03 - 0.704 | [5][6] |

| Enterococcus faecalis (Vancomycin-resistant) | Not explicitly found | ||

| Staphylococcus aureus (Methicillin-resistant - MRSA) | Not explicitly found | ||

| This compound | Clostridium difficile | Not explicitly found | |

| Enterococcus faecalis | Not explicitly found | ||

| Staphylococcus aureus (MRSA) | Not explicitly found |

Note: While specific comparative MIC values for all listed organisms were not found in a single comprehensive table, the provided ranges for Ramoplanin against C. difficile demonstrate its potent activity. Both antibiotics are generally reported to be highly effective against Gram-positive bacteria, including resistant strains.

Biosynthesis: A Shared Architectural Blueprint

The production of both this compound and Ramoplanin is orchestrated by large, multi-gene biosynthetic gene clusters (BGCs) that encode non-ribosomal peptide synthetases (NRPSs).[7] These enzymatic assembly lines are responsible for the stepwise incorporation of the constituent amino acids, including the various non-proteinogenic residues.

The biosynthesis of the unique amino acid enduracididine in this compound involves a series of enzymatic modifications of arginine.[3] Similarly, the BGCs of both antibiotics contain genes responsible for the synthesis of 4-hydroxyphenylglycine (Hpg).[4] The core NRPS machinery dictates the sequence of amino acids, with specific modules responsible for the activation and incorporation of each residue. The final steps in the biosynthesis involve the attachment of the fatty acid chain and, in the case of Ramoplanin, the glycosylation by a mannosyltransferase.[8] The gene encoding this mannosyltransferase is present in the Ramoplanin BGC but absent in that of this compound, representing a key genetic differentiator.[2]

Mechanism of Action: A Unified Strategy Targeting Lipid II

The primary antibacterial mechanism of both this compound and Ramoplanin is the inhibition of peptidoglycan biosynthesis, a critical process for the formation of the bacterial cell wall.[2] Specifically, they target and sequester Lipid II, a crucial lipid-linked precursor molecule in the peptidoglycan synthesis pathway.[1][2] By binding to Lipid II, these antibiotics prevent its utilization by transglycosylases, the enzymes responsible for polymerizing the glycan chains of the cell wall. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death. This shared mechanism of action explains their potent bactericidal activity against Gram-positive bacteria.

Experimental Protocols

Structural Elucidation via 2D NMR Spectroscopy

The three-dimensional structures of this compound and Ramoplanin in solution have been determined primarily through two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. A typical experimental workflow is as follows:

-

Sample Preparation: A purified sample of the antibiotic (typically 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O). The concentration is optimized to minimize aggregation while ensuring a good signal-to-noise ratio.

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is first acquired to assess the sample purity and the dispersion of signals.

-

2D NMR Experiments: A series of 2D NMR experiments are performed to establish through-bond and through-space correlations:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, aiding in the complete assignment of amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, facilitating the assignment of the carbon and nitrogen backbone and side chains.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for sequencing the amino acid residues and identifying the connections in non-proteinogenic amino acids and the depsipeptide linkage.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints that are essential for determining the three-dimensional folding of the peptide backbone.

-

-

Data Processing and Analysis: The acquired 2D NMR data is processed using specialized software (e.g., TopSpin, NMRPipe). The resulting spectra are analyzed to assign all proton, carbon, and nitrogen resonances and to extract distance and dihedral angle restraints.

-

Structure Calculation: The experimental restraints are used as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the NMR data. The final structure is represented by an ensemble of the lowest-energy conformers.

Analysis of Biosynthetic Gene Clusters

The identification and characterization of the biosynthetic gene clusters for this compound and Ramoplanin involve the following key steps:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from the producer strains (Streptomyces fungicidicus for this compound and Actinoplanes sp. for Ramoplanin).

-

Genomic Library Construction: The isolated genomic DNA is partially digested with a restriction enzyme and the resulting fragments are cloned into a suitable vector (e.g., a cosmid or fosmid) to generate a genomic library in a host organism like E. coli.

-

Library Screening: The genomic library is screened for the presence of genes encoding non-ribosomal peptide synthetases (NRPSs), which are characteristic of lipodepsipeptide biosynthesis. This is often done using PCR with degenerate primers designed to amplify conserved domains of NRPS genes (e.g., the adenylation or condensation domains).

-

Sequencing and Annotation: Positive clones identified from the screening are subjected to DNA sequencing. The resulting DNA sequence is then analyzed using bioinformatics tools (e.g., BLAST, antiSMASH) to identify open reading frames (ORFs) and to predict the function of the encoded proteins based on their homology to known enzymes involved in natural product biosynthesis. This allows for the delineation of the entire biosynthetic gene cluster.

-

Gene Inactivation and Complementation: To confirm the function of the identified gene cluster, targeted gene inactivation experiments are performed. A key gene within the cluster (e.g., an NRPS gene) is disrupted or deleted in the producer strain. The resulting mutant is then analyzed for its ability to produce the antibiotic. The loss of production, which can be restored by reintroducing the intact gene (complementation), confirms the involvement of the gene cluster in the biosynthesis of the antibiotic.

Determination of the Mechanism of Action on Peptidoglycan Synthesis

The inhibitory effect of this compound and Ramoplanin on peptidoglycan synthesis is typically investigated using in vitro assays that monitor the incorporation of radiolabeled precursors into the cell wall.

-

Preparation of Bacterial Membranes: Bacterial membranes containing the enzymes for peptidoglycan synthesis are isolated from a suitable test organism (e.g., Staphylococcus aureus).

-

In Vitro Peptidoglycan Synthesis Assay: The isolated membranes are incubated with the necessary substrates for peptidoglycan synthesis, including a radiolabeled precursor such as UDP-N-acetyl-[¹⁴C]glucosamine.

-

Inhibition Assay: The assay is performed in the presence and absence of varying concentrations of the antibiotic (this compound or Ramoplanin).

-

Analysis of Products: After incubation, the reaction mixture is analyzed to quantify the amount of radiolabeled precursor that has been incorporated into Lipid I, Lipid II, and the final peptidoglycan polymer. This is often done by separating the reaction products using paper chromatography or HPLC and measuring the radioactivity of each fraction.

-

Determination of the Site of Inhibition: A blockage in the pathway will lead to the accumulation of the intermediate immediately preceding the inhibited step. For example, inhibition of the transglycosylase step by this compound and Ramoplanin results in a decrease in the formation of the peptidoglycan polymer and an accumulation of Lipid II.

Conclusion

This compound and Ramoplanin represent a fascinating case of structural and functional convergence in antibiotic evolution. Their highly similar lipodepsipeptide scaffolds, assembled by homologous biosynthetic machinery, are both exquisitely designed to target a fundamental process in bacterial survival: cell wall synthesis. The key structural difference, the glycosylation of Ramoplanin, primarily impacts its physicochemical properties rather than its core mechanism of action. A thorough understanding of their shared architecture and distinct features, as detailed in this whitepaper, provides a robust foundation for the rational design of novel lipodepsipeptide antibiotics with improved efficacy and pharmacokinetic profiles to combat the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineered biosynthesis of this compound lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of Anti-Clostridium difficile Activity of Thuricin CD, Vancomycin, Metronidazole, Ramoplanin, and Actagardine, both Singly and in Paired Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Engineered biosynthesis of this compound lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Enduracididine in the Antibiotic Activity of Enduracidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin, a potent lipodepsipeptide antibiotic, exhibits significant activity against a range of Gram-positive bacteria, including resilient strains such as methicillin-resistant Staphylococcus aureus (MRSA). A key structural feature underpinning its potent bactericidal action is the presence of the unique, non-proteinogenic amino acid, enduracididine. This technical guide delves into the multifaceted function of enduracididine within the this compound molecule. It will explore its critical contribution to the antibiotic's mechanism of action, its intricate biosynthetic pathway, and the experimental methodologies employed to elucidate its function. This document aims to provide a comprehensive resource for researchers engaged in the study of novel antibiotics and the development of new therapeutic agents.

Introduction: The Emergence of this compound and the Significance of Enduracididine

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. This compound, first isolated from Streptomyces fungicidicus, has long been recognized for its potent activity against Gram-positive pathogens. Structurally, this compound is a complex cyclic depsipeptide containing several unusual amino acids. Among these, the cyclic guanidinium amino acid L-enduracididine stands out as a critical determinant of its biological activity. The presence of this rare amino acid is not exclusive to this compound; it is also a key component of other potent antibiotics, most notably teixobactin, which has garnered significant attention for its ability to kill pathogens without detectable resistance. This shared structural motif underscores the importance of enduracididine in the design of next-generation antibiotics.

The Function of Enduracididine in this compound's Mechanism of Action

This compound exerts its bactericidal effect by inhibiting a crucial step in the biosynthesis of the bacterial cell wall. Specifically, it targets the transglycosylation stage of peptidoglycan synthesis by binding to Lipid II, an essential precursor molecule.[1][2] The enduracididine residue plays a pivotal role in this interaction.

The positively charged guanidinium group of enduracididine is thought to be crucial for the high-affinity binding to the pyrophosphate moiety of Lipid II.[3] This sequestration of Lipid II prevents its utilization by penicillin-binding proteins (PBPs), thereby halting the elongation of the peptidoglycan chain and ultimately leading to cell lysis.[1][2]

The importance of enduracididine for antibacterial potency is highlighted by structure-activity relationship (SAR) studies on related antibiotics like teixobactin. Analogues of teixobactin where L-allo-enduracididine is replaced with other amino acids, even the structurally similar L-arginine, exhibit a significant reduction in activity.[4] While some studies have shown that non-cationic residues at this position can still result in potent analogues, the native enduracididine confers superior activity.[1][4]

Quantitative Data on the Activity of this compound and Related Compounds

The potency of this compound and the influence of the enduracididine moiety are best illustrated through quantitative data, primarily Minimum Inhibitory Concentration (MIC) values.

| Compound/Organism | MIC (µg/mL) | Reference(s) |

| This compound | ||

| Staphylococcus aureus (various strains) | Peak at 100 | [5] |

| Enduracyclinones (contain enduracididine) | ||

| Gram-positive pathogens (e.g., Staphylococcus spp.) | 0.0005 - 4 | [4][6] |

| Teixobactin (contains L-allo-enduracididine) | ||

| Staphylococcus aureus (MRSA) | 0.25 | [1][4] |

| Teixobactin Analogues | ||

| Leu10-teixobactin (replaces L-allo-enduracididine) | ≤ 0.25 | [4] |

| Ile10-teixobactin (replaces L-allo-enduracididine) | ≤ 0.25 | [4] |

| Arg10-teixobactin (replaces L-allo-enduracididine) | 1-2 (against M. smegmatis) | [4] |

Biosynthesis of Enduracididine

The intricate cyclic structure of enduracididine is not directly incorporated during ribosomal peptide synthesis but is instead synthesized through a dedicated biosynthetic pathway. The genes responsible for this process are typically found within the antibiotic's biosynthetic gene cluster.[7][8] The biosynthesis of L-enduracididine from L-arginine involves a series of enzymatic reactions catalyzed by a suite of dedicated enzymes.[9]

The key enzymes involved in this pathway are:

-

EndP/MppP: A PLP-dependent hydroxylase that converts L-arginine to 2-oxo-4-hydroxy-5-guanidinovaleric acid.[9]

-

EndR/MppR: A pyruvate aldolase that catalyzes the dehydration and cyclization of the intermediate to form a cyclic guanidine.[9]

-

EndQ/MppQ: A transaminase that converts the cyclic intermediate to L-enduracididine.[9][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antibacterial activity of this compound and its analogues is the broth microdilution assay.[2][11]

Protocol:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., S. aureus) is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using CAMHB. The concentration range should be chosen to encompass the expected MIC value.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Lipid II Binding Assay

The interaction of this compound with its molecular target, Lipid II, can be investigated using various biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.[3][12]

Protocol Outline:

-

Preparation of Lipid II: Lipid II can be isolated from bacterial cultures or synthesized chemically.[13][14] For NMR studies, isotopically labeled Lipid II may be required.

-

Preparation of this compound Solution: A solution of this compound is prepared in a suitable buffer, often containing detergents or micelles to mimic the membrane environment.

-

NMR Titration: A series of 1H-15N HSQC NMR spectra of the this compound solution are recorded upon incremental addition of a Lipid II solution.

-

Data Analysis: Changes in the chemical shifts and intensities of the amide proton and nitrogen signals of this compound upon Lipid II binding are monitored. Residues exhibiting significant chemical shift perturbations are identified as being involved in the interaction interface.

Conclusion

The unique amino acid enduracididine is a cornerstone of the potent antibacterial activity of this compound. Its distinctive cyclic guanidinium structure is fundamental to the high-affinity interaction with the bacterial cell wall precursor, Lipid II, leading to the effective inhibition of peptidoglycan biosynthesis. The intricate enzymatic pathway responsible for its synthesis highlights the specialized metabolic capabilities of the producing organisms. A thorough understanding of the function, biosynthesis, and experimental analysis of enduracididine is paramount for the rational design and development of novel this compound analogues and other enduracididine-containing antibiotics. Such efforts are critical in the ongoing battle against the global crisis of antimicrobial resistance.

References

- 1. Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards the Native Binding Modes of Antibiotics that Target Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The this compound biosynthetic gene cluster from Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. protocols.io [protocols.io]

- 12. research-portal.uu.nl [research-portal.uu.nl]

- 13. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Enduracidin's Inhibition of Bacterial Cell Wall Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which the lipoglycopeptide antibiotic, enduracidin, inhibits the formation of the bacterial cell wall. The document details its mode of action, presents quantitative efficacy data, and outlines key experimental protocols for its study.

Core Mechanism of Action: Targeting Peptidoglycan Synthesis

This compound, also known as enramycin, exerts its potent bactericidal activity against Gram-positive bacteria by disrupting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The primary target of this compound is the lipid II cycle, a critical pathway responsible for the transport of peptidoglycan precursors from the cytoplasm to the cell exterior.

This compound specifically binds to the lipid intermediate, Lipid II, which is the monomeric building block of the peptidoglycan layer. This binding event sterically hinders the subsequent transglycosylation step, which is catalyzed by peptidoglycan glycosyltransferases (PGTs), including the MurG enzyme.[1][2] By preventing the polymerization of glycan chains, this compound effectively halts the construction of the peptidoglycan scaffold, leading to a compromised cell wall, loss of structural integrity, and eventual cell lysis.[1][2] While the primary inhibition is at the transglycosylation stage, some studies suggest that this compound may also have a lesser affinity for Lipid I, the precursor to Lipid II.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant Gram-positive bacteria. The data highlights the potent activity of this compound against these pathogens.

| Bacterial Species | Strain Information | MIC Range (µg/mL) | Reference(s) |